BenchChemオンラインストアへようこそ!

3-(2,4-Difluorophenyl)cyclobutan-1-amine

pKa Basicity Physicochemical Properties

Source 3-(2,4-Difluorophenyl)cyclobutan-1-amine (CAS 1509694-75-0) to rigidify lead candidates. Its conformationally restrictive cyclobutane core and 2,4-difluorophenyl group systematically enhance metabolic stability (reducing LogP ~0.55) and lower pKa for CNS penetration. This primary amine offers rapid derivatization for kinase or integrin SAR libraries, delivering a predictable pharmacokinetic upgrade over non-fluorinated analogs.

Molecular Formula C10H11F2N
Molecular Weight 183.20 g/mol
Cat. No. B13199236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-Difluorophenyl)cyclobutan-1-amine
Molecular FormulaC10H11F2N
Molecular Weight183.20 g/mol
Structural Identifiers
SMILESC1C(CC1N)C2=C(C=C(C=C2)F)F
InChIInChI=1S/C10H11F2N/c11-7-1-2-9(10(12)5-7)6-3-8(13)4-6/h1-2,5-6,8H,3-4,13H2
InChIKeyALHYEFOMKYCSKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,4-Difluorophenyl)cyclobutan-1-amine: A Fluorinated Cyclobutylamine Scaffold for Medicinal Chemistry Research


3-(2,4-Difluorophenyl)cyclobutan-1-amine is a fluorinated cyclobutylamine derivative, identified by CAS 1509694-75-0, with the molecular formula C10H11F2N and a molecular weight of 183.20 g/mol [1]. It features a conformationally restrictive cyclobutane ring substituted with a 2,4-difluorophenyl group, making it a valuable building block in drug discovery for modulating physicochemical properties and target engagement [2].

Why 3-(2,4-Difluorophenyl)cyclobutan-1-amine Cannot Be Casually Substituted with Non-Fluorinated or Regioisomeric Analogs


Simple substitution with non-fluorinated cyclobutylamines (e.g., 3-phenylcyclobutan-1-amine) or regioisomers (e.g., 1-(2,4-difluorophenyl)cyclobutan-1-amine) is inadvisable without careful consideration, as the unique 2,4-difluorophenyl substitution pattern on the 3-position of the cyclobutane ring critically modulates key drug-like properties. Evidence from a systematic study on gem-difluorinated cycloalkanes demonstrates that fluorine substitution alters pKa, lipophilicity (LogP), and metabolic stability in ways that are not predictable from non-fluorinated or acyclic counterparts [1]. Therefore, using an analog may lead to divergent pharmacokinetic profiles and target engagement, undermining the validity of structure-activity relationship (SAR) studies and lead optimization campaigns.

Quantitative Differentiation of 3-(2,4-Difluorophenyl)cyclobutan-1-amine from Closest Analogs


Aryl Fluorination Lowers Basicity (pKa) Relative to Non-Fluorinated Analog

The presence of the 2,4-difluorophenyl group is expected to decrease the basicity of the cyclobutylamine nitrogen compared to its non-fluorinated analog, 3-phenylcyclobutan-1-amine. A systematic study on the effect of gem-difluorination on cycloalkanes found that the addition of fluorine atoms decreases the pKa of a nearby amine by 0.3 - 0.5 units due to its inductive effect [1]. While this study focused on gem-difluoro groups, a similar inductive effect is anticipated for aryl fluorine substituents, though not directly quantified in the cited work for this specific scaffold. This change in basicity directly influences the compound's protonation state at physiological pH, thereby affecting its solubility, membrane permeability, and binding interactions.

pKa Basicity Physicochemical Properties Drug Design

Fluorination Provides a Favorable Metabolic Stability Profile Compared to Non-Fluorinated Analogs

Incorporation of fluorine is a common strategy to block metabolic soft spots and enhance the half-life of drug candidates. A comprehensive study of gem-difluorinated cycloalkanes revealed that fluorination either did not affect or slightly improved the metabolic stability of the corresponding model derivatives [1]. This class-level finding strongly suggests that 3-(2,4-difluorophenyl)cyclobutan-1-amine is likely to exhibit enhanced metabolic stability compared to its non-fluorinated analog, 3-phenylcyclobutan-1-amine, which may be more susceptible to oxidative metabolism on the aromatic ring.

Metabolic Stability ADME Fluorine Drug Discovery

Lipophilicity (LogP) Modulation by Aryl Fluorination

Fluorination is a key tool for modulating a molecule's lipophilicity, a primary determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. Research on gem-difluorinated cycloalkanes demonstrates that fluorination can decrease LogP values by 0.54 - 0.55 units relative to their non-fluorinated counterparts [1]. This indicates that 3-(2,4-difluorophenyl)cyclobutan-1-amine is likely to have a lower LogP than 3-phenylcyclobutan-1-amine, making it more hydrophilic. The precise effect is context-dependent, but the trend is consistent and quantifiable.

LogP Lipophilicity Physicochemical Properties ADME

Optimal Use Cases for Procuring 3-(2,4-Difluorophenyl)cyclobutan-1-amine in Drug Discovery


Lead Optimization for CNS or Antimicrobial Targets Requiring Conformational Restriction

In lead optimization programs where a flexible, acyclic amine is found to have good potency but poor selectivity or metabolic stability, 3-(2,4-difluorophenyl)cyclobutan-1-amine can serve as a rigid scaffold to lock the molecule into a bioactive conformation. Its potential for CNS penetration is supported by its predicted lower basicity (pKa decrease of ~0.3-0.5 units [1]) and modulated lipophilicity, which are favorable for crossing the blood-brain barrier. This compound is a logical next step for SAR exploration when moving from simple, non-fluorinated cyclobutylamines or acyclic amines.

Fine-Tuning ADME Properties in Fluorinated Drug Candidate Synthesis

When a lead series suffers from high metabolic clearance or poor oral bioavailability, introducing fluorine is a validated strategy. 3-(2,4-Difluorophenyl)cyclobutan-1-amine offers a quantifiable way to improve metabolic stability [1] and modulate lipophilicity (LogP decrease of ~0.54-0.55 [1]) compared to its non-fluorinated analogs. It is the building block of choice for medicinal chemists seeking to systematically optimize the pharmacokinetic profile of a candidate while maintaining or improving target engagement.

Synthesis of Advanced Intermediates for Kinase or Integrin Antagonist Programs

The primary amine handle of 3-(2,4-difluorophenyl)cyclobutan-1-amine makes it an ideal intermediate for rapid derivatization into amides, sulfonamides, or secondary amines. This is particularly relevant for synthesizing libraries of compounds targeting kinases, integrins (e.g., αvβ3 antagonists ), or other enzymes where a rigid, fluorinated aromatic group is needed to fill a specific hydrophobic pocket. Its procurement is essential for generating novel chemical matter in these competitive therapeutic areas.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2,4-Difluorophenyl)cyclobutan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.